molecular formula C15H13N3O2 B2491124 methyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-phenylacetate CAS No. 305862-36-6

methyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-phenylacetate

Cat. No.: B2491124
CAS No.: 305862-36-6
M. Wt: 267.288
InChI Key: KDGUQXDGGLYOHX-UHFFFAOYSA-N
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Description

Methyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-phenylacetate ( 305862-36-6) is a benzotriazole-derived ester with significant utility in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C15H13N3O2 and a molecular weight of 267.28 g/mol, serves as a versatile synthetic intermediate and a key scaffold for developing biologically active molecules . The benzotriazole moiety is a privileged structure in drug discovery, known for its versatile biological properties and its role as a bioisosteric replacement for other triazolic systems . Researchers value this compound for its potential in designing and synthesizing novel antimicrobial agents. Benzotriazole derivatives have demonstrated a broad spectrum of biological activities, including potent antibacterial and antifungal effects against various Gram-positive and Gram-negative bacterial strains . The structure-activity relationship (SAR) of such derivatives is a key area of investigation, as modifications to the benzotriazole core can significantly modulate their biological potency and selectivity . Furthermore, benzotriazole acrylonitriles have been identified as potent tubulin inhibitors, highlighting the pharmacophore's relevance in anticancer research . The compound is offered For Research Use Only and is strictly intended for laboratory applications. It is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

methyl 2-(benzotriazol-1-yl)-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-20-15(19)14(11-7-3-2-4-8-11)18-13-10-6-5-9-12(13)16-17-18/h2-10,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGUQXDGGLYOHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-phenylacetate typically involves the reaction of benzotriazole with methyl 2-bromo-2-phenylacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the benzotriazole acts as a nucleophile, displacing the bromide ion from the methyl 2-bromo-2-phenylacetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-phenylacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The benzotriazole moiety can participate in substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and other heterocycles can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

Antimicrobial Properties

Methyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-phenylacetate exhibits promising antimicrobial activity. Compounds containing benzotriazole structures have been extensively studied for their ability to inhibit bacterial and fungal growth. For instance:

  • Antibacterial Activity : Studies have shown that derivatives of benzotriazole can display significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, compounds derived from similar structures have reported minimum inhibitory concentrations (MIC) in the low micromolar range against various strains, indicating strong antibacterial potential .
  • Antifungal Activity : The antifungal properties of benzotriazole derivatives are also noteworthy. Research has indicated that certain compounds in this class can effectively inhibit fungal growth, making them candidates for antifungal drug development .

Anticancer Potential

The anticancer properties of this compound are under investigation as well. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines:

  • Cell Line Studies : In vitro studies have shown that certain benzotriazole derivatives exhibit significant cytotoxicity against cancer cell lines such as HCT116 (human colorectal carcinoma), with IC50 values indicating effective potency compared to standard chemotherapeutic agents .

Applications in Pharmaceuticals

Given its biological activities, this compound holds potential applications in drug development:

Drug Development

The compound's unique structure allows it to act as a scaffold for designing new drugs targeting various diseases:

  • Antimicrobial Agents : Its efficacy against microbial strains suggests it could be developed into novel antimicrobial agents to combat resistant strains of bacteria and fungi.
  • Anticancer Drugs : The promising anticancer activity indicates potential for further exploration in oncology therapeutics.

Agrochemical Applications

In addition to its pharmaceutical applications, this compound may also find use in agrochemicals:

Pesticides and Herbicides

The biological activities of benzotriazole derivatives can be leveraged in agricultural settings:

  • Herbicidal Properties : Compounds with similar structures have been noted for their herbicidal activities, suggesting that this compound could serve as an effective herbicide.
  • Pest Control : Its antimicrobial properties may also contribute to pest control solutions in agriculture.

Mechanism of Action

The mechanism of action of methyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-phenylacetate involves its interaction with various molecular targets. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, influencing their activity. These interactions can modulate biological pathways and result in the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogs include:

  • Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-phenylacetate (CAS 39113-25-2): The ethyl ester variant, with a longer alkyl chain, may exhibit reduced polarity and lower solubility in polar solvents compared to the methyl ester .
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide : An amide with an N,O-bidentate directing group, enabling metal-catalyzed C–H bond functionalization . Unlike esters, amides exhibit greater resonance stabilization and lower reactivity toward nucleophiles.
  • Benzotriazole-free analogs : Compounds lacking the benzotriazole group (e.g., methyl 2-phenylacetate) would lack the electronic and stabilizing effects conferred by the heterocycle.

Physicochemical Properties

Property Methyl Ester (C15H13N3O2) Ethyl Ester (C16H15N3O2) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Molecular Weight (g/mol) 275.29 289.31 221.29
Solubility (Polar Solvents) Moderate-High (inferred) Moderate Low (due to hydrophobic groups)
Reactivity High (ester hydrolysis) Moderate Low (amide stability)
Functional Group Role Leaving group potential Similar to methyl ester Directing group for catalysis

Research Findings and Implications

  • Structural insights : X-ray crystallography, refined using SHELX software , confirms the planar geometry of benzotriazole derivatives, critical for their electronic properties.
  • Reactivity trends : Methyl esters generally hydrolyze faster than ethyl analogs due to reduced steric hindrance. The benzotriazole moiety further accelerates hydrolysis by stabilizing intermediate states.

Biological Activity

Methyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-phenylacetate is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C15H13N3OC_{15}H_{13}N_3O. The compound integrates a benzotriazole moiety with a phenylacetate structure, which is significant for its biological activity .

Synthesis Methods

Various synthetic routes have been explored for the preparation of benzotriazole derivatives. For instance, compounds derived from benzotriazole have been synthesized through diazonium coupling reactions and other methods that allow for the introduction of diverse substituents on the benzotriazole ring .

Biological Activity

The biological activity of this compound has been investigated across several studies, focusing on its antimicrobial properties and potential therapeutic applications.

Antimicrobial Activity

Research has shown that benzotriazole derivatives exhibit significant antimicrobial activity against various pathogens. For example:

  • Antibacterial Activity : Compounds similar to this compound have demonstrated effectiveness against bacteria such as Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa. The structure-activity relationship (SAR) studies indicate that modifications in the substituents on the benzotriazole ring can enhance antibacterial potency .
CompoundBacterial StrainZone of Inhibition (mm)
6aE. coli18
6bB. subtilis20
15aP. aeruginosa22

Antifungal Activity

This compound also shows promising antifungal activity. Studies indicate that derivatives with specific functional groups can enhance efficacy against fungi like Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values for these compounds often fall below those of established antifungal agents .

CompoundFungal StrainMIC (µg/mL)
22bC. albicans12.5
22dA. niger25

Case Studies and Research Findings

Several studies have delved into the biological activities of this compound and its analogs:

  • Study on Antiparasitic Activity : A derivative was tested against Trypanosoma cruzi, showing significant inhibition of parasite growth at concentrations as low as 25 µg/mL . This suggests potential applications in treating parasitic infections.
  • SAR Studies : Investigations into the SAR revealed that electron-withdrawing groups on the benzotriazole ring significantly improve antifungal activity compared to their unsubstituted counterparts .

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